molecular formula C15H24N4O3S B5666788 N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-3-(2-pyrazinyl)propanamide

N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-3-(2-pyrazinyl)propanamide

Cat. No. B5666788
M. Wt: 340.4 g/mol
InChI Key: WPRCAPNPINGZGO-KGLIPLIRSA-N
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Description

This compound belongs to a class of chemicals that are of interest due to their diverse chemical and physical properties. While specific studies directly addressing this compound are limited, insights can be drawn from research on similar compounds, particularly those involving pyrazine, pyridine, and sulfonamide functional groups, which are relevant in organic and medicinal chemistry for their varied applications.

Synthesis Analysis

The synthesis of related compounds often involves addition-rearrangement reactions, as seen with arylsulfonyl isocyanates and methoxy-pyran derivatives, yielding products with significant chemical complexity (Jao et al., 1996). Additionally, the construction of pyrazine and pyridine rings can be achieved through multi-step synthesis processes that include cyclization and heterocyclization reactions, which are critical for building the core structure of the compound (Tseng et al., 2019).

Molecular Structure Analysis

The molecular structure of similar compounds can be examined through techniques such as NMR and crystallography, revealing details about their conformation and the effects of various substituents on their overall shape and reactivity. For instance, studies on sulfonamide-based structures provide insights into their molecular conformations and potential reactivity patterns (Králová et al., 2019).

Chemical Reactions and Properties

The chemical behavior, such as the reactivity of the sulfonamide group and the pyrazine ring, can be inferred from related research. These components typically engage in reactions like cycloadditions, substitution, and rearrangements, contributing to a wide range of chemical properties and potential applications (Wu et al., 2012).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, of compounds containing pyrrolidinium, sulfonamide, and pyrazine groups can vary significantly based on their molecular structure and substituents. Ionic liquids containing similar structural motifs, for example, exhibit notable electrochemical properties and thermal stability (Appetecchi et al., 2009).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are influenced by the functional groups present in the compound. Studies on pyrazinecarboxylic acids, for example, highlight how the carboxylic acid group impacts hydrogen bonding and molecular assembly, which could be analogous to the chemical behavior of the target compound (Vishweshwar et al., 2002).

properties

IUPAC Name

N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]-3-pyrazin-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S/c1-11(2)13-9-19(23(3,21)22)10-14(13)18-15(20)5-4-12-8-16-6-7-17-12/h6-8,11,13-14H,4-5,9-10H2,1-3H3,(H,18,20)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRCAPNPINGZGO-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NC(=O)CCC2=NC=CN=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CN(C[C@@H]1NC(=O)CCC2=NC=CN=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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